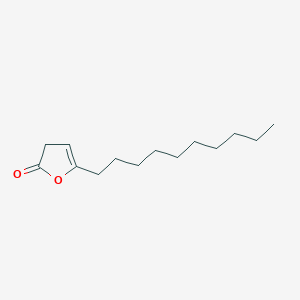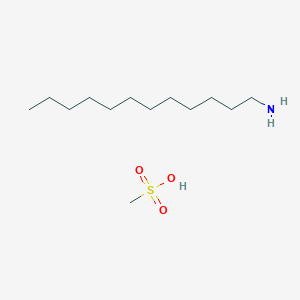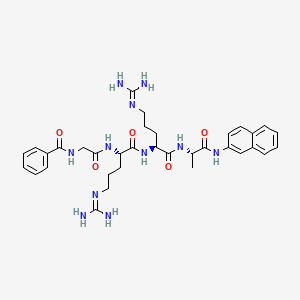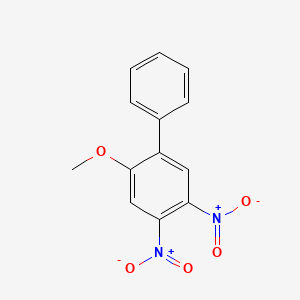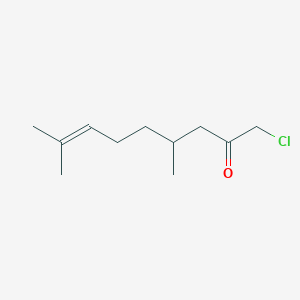
1-Chloro-4,8-dimethylnon-7-EN-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4,8-dimethylnon-7-EN-2-one: is an organic compound with the molecular formula C11H19ClO It is a chlorinated derivative of nonenone, characterized by the presence of a chlorine atom, two methyl groups, and a double bond in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-4,8-dimethylnon-7-EN-2-one can be synthesized through several methods. One common approach involves the chlorination of 4,8-dimethylnon-7-EN-2-one using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4,8-dimethylnon-7-EN-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide, amine, or alkoxide ions.
Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide, ammonia, or sodium methoxide are commonly used.
Addition Reactions: Halogens (e.g., bromine), hydrogen gas with a catalyst (e.g., palladium on carbon), or electrophiles like hydrogen chloride.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution Reactions: Products include alcohols, amines, or ethers.
Addition Reactions: Products include dihalides, hydrogenated compounds, or halohydrins.
Oxidation Reactions: Products include ketones or carboxylic acids.
Scientific Research Applications
1-Chloro-4,8-dimethylnon-7-EN-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to study biological pathways.
Industry: Used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 1-chloro-4,8-dimethylnon-7-EN-2-one involves its interaction with molecular targets such as enzymes or receptors. The chlorine atom and the double bond in the compound’s structure allow it to form covalent bonds or undergo addition reactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
4,8-Dimethylnon-7-EN-2-one: Lacks the chlorine atom, making it less reactive in substitution reactions.
1,1-Dichloro-4,8-dimethylnon-7-EN-2-one: Contains an additional chlorine atom, which can further increase its reactivity.
4,8-Dimethyl-7-nonen-2-one: Similar structure but without the chlorine atom, affecting its chemical behavior.
Uniqueness: 1-Chloro-4,8-dimethylnon-7-EN-2-one is unique due to the presence of both a chlorine atom and a double bond in its structure. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications.
Properties
CAS No. |
82772-50-7 |
|---|---|
Molecular Formula |
C11H19ClO |
Molecular Weight |
202.72 g/mol |
IUPAC Name |
1-chloro-4,8-dimethylnon-7-en-2-one |
InChI |
InChI=1S/C11H19ClO/c1-9(2)5-4-6-10(3)7-11(13)8-12/h5,10H,4,6-8H2,1-3H3 |
InChI Key |
YXWWDONVOCHNIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C(C)C)CC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


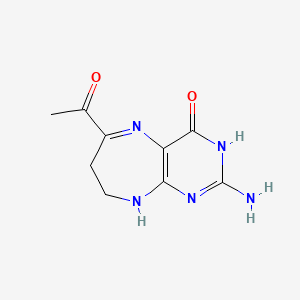
![Ethyl [(3,5-dinitrophenyl)methyl]carbamate](/img/structure/B14429094.png)
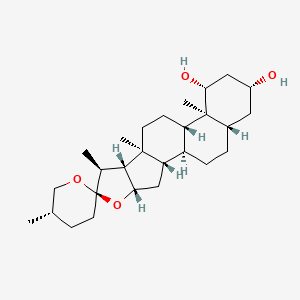
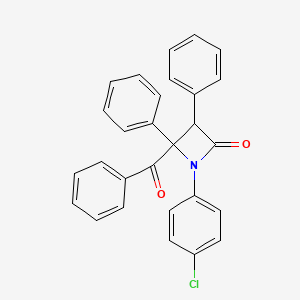
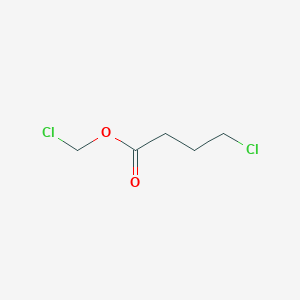
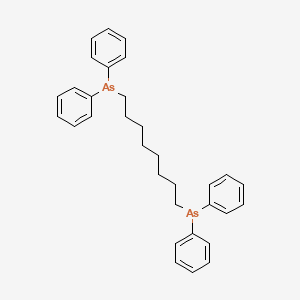
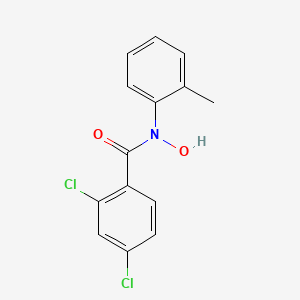
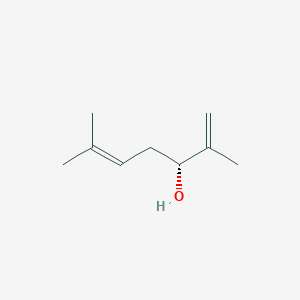
![3-[5(n)-3H]Indolylacetic acid](/img/structure/B14429153.png)
